2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide
Brand Name: Vulcanchem
CAS No.: 1311278-61-1
VCID: VC2710611
InChI: InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-11(5-7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24)
SMILES: CC(C(=O)N)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.34 g/mol

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

CAS No.: 1311278-61-1

Cat. No.: VC2710611

Molecular Formula: C17H18F3N3O2

Molecular Weight: 353.34 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide - 1311278-61-1

Specification

CAS No. 1311278-61-1
Molecular Formula C17H18F3N3O2
Molecular Weight 353.34 g/mol
IUPAC Name 2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanamide
Standard InChI InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-11(5-7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24)
Standard InChI Key LSIUDDPMGVMYLO-UHFFFAOYSA-N
SMILES CC(C(=O)N)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Canonical SMILES CC(C(=O)N)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide is a synthetic organic compound with defined chemical properties and structural features. The compound has been cataloged with specific identifiers that allow for its unambiguous identification within chemical databases and literature.

Table 1: Chemical Identity and Registry Information

ParameterValue
CAS Registry Number1311278-61-1
Molecular FormulaC₁₇H₁₈F₃N₃O₂
Molecular Weight353.34 g/mol
IUPAC Name2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanamide
PubChem Compound ID71628593
Standard InChIKeyLSIUDDPMGVMYLO-UHFFFAOYSA-N

The compound was last modified in chemical databases on August 16, 2023, indicating relatively recent attention to this structure in the scientific community.

Structural Features and Functional Groups

The molecular structure of 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide incorporates several key functional groups that contribute to its chemical behavior and potential applications:

  • A pyridine ring with two substituents:

    • A trifluoromethyl group at the 4-position

    • A dimethylamino group at the 6-position

  • A phenyl ring connected to the 2-position of the pyridine

  • A propionamide group connected to the phenyl ring via an oxygen atom

The presence of these functional groups creates a molecule with multiple reactive sites and potential for specific molecular interactions. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the dimethylamino group provides a basic center for potential hydrogen bonding and acid-base interactions. The phenoxy linkage offers conformational flexibility, and the propionamide group presents opportunities for hydrogen bonding interactions with biological targets.

Physical and Chemical Properties

Computed Properties

Based on its chemical structure, 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide possesses distinctive physical and chemical properties that influence its behavior in various environments and reactions.

Table 2: Computed Physicochemical Properties

PropertyValueSignificance
Molecular Weight353.34 g/molModerate size for potential drug-like properties
Hydrogen Bond Donors1 (NH₂ group)Contributes to potential biological interactions
Hydrogen Bond AcceptorsMultiple (N and O atoms)Enhances potential for molecular recognition
Rotatable BondsMultipleProvides conformational flexibility
Trifluoromethyl GroupPresentEnhances lipophilicity and metabolic stability
Dimethylamino GroupPresentProvides a basic center for interactions

The combination of a trifluoromethyl group and a dimethylamino group on the pyridine ring creates an interesting electronic distribution that likely influences the compound's reactivity and binding characteristics. The trifluoromethyl group, being strongly electron-withdrawing, contrasts with the electron-donating nature of the dimethylamino group, creating a molecule with polarized electronic distribution.

Synthesis and Chemical Preparations

Alternative Synthetic Methods

Based on related pyridine derivatives, alternative synthetic routes might include:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to connect the pyridine and phenyl rings

  • Nucleophilic aromatic substitution reactions for introducing the dimethylamino group

  • Etherification reactions for the phenoxy linkage

  • Amidation reactions to form the propionamide group

The choice of synthetic route would depend on factors such as availability of starting materials, desired yield, purity requirements, and scale of production.

Chemical Reactivity and Transformations

Reactivity Patterns

The diverse functional groups in 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide suggest various reactivity patterns:

  • The dimethylamino group functions as a nucleophilic center and can participate in acid-base reactions.

  • The trifluoromethyl group, being electron-withdrawing, affects the electron distribution in the pyridine ring, potentially influencing reactivity at other positions.

  • The amide functionality can undergo hydrolysis under appropriate conditions.

  • The ether linkage provides conformational flexibility but is relatively stable under most conditions.

These reactivity patterns contribute to the compound's potential chemical transformations and interactions with biological systems.

Structural Analogs and Related Compounds

Comparison with Structural Analogs

Several compounds with similar structural elements appear in the search results, providing context for understanding the structural diversity within this chemical family.

Table 3: Comparison of 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide with Related Compounds

CompoundKey Structural DifferencesCAS NumberMolecular Formula
2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamideReference compound1311278-61-1C₁₇H₁₈F₃N₃O₂
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamideMeta substitution on phenyl ring instead of para1311279-34-1C₁₇H₁₈F₃N₃O₂
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenolLacks propionamide group; has hydroxyl group instead1299607-82-1C₁₄H₁₃F₃N₂O
{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amineContains additional pyrimidine and methylamine groups1311278-80-4C₁₉H₁₈F₃N₅

These structural variations can significantly affect physicochemical properties, reactivity patterns, and potential biological activities, highlighting the importance of specific structural features in determining a compound's behavior and applications .

Structure-Property Relationships

Effect of Structural Features on Properties

  • The para-substitution pattern on the phenyl ring creates a linear molecular arrangement that may influence crystal packing and solubility.

  • The trifluoromethyl group increases lipophilicity and metabolic stability.

  • The dimethylamino group enhances water solubility through its basic nature.

  • The propionamide group provides hydrogen bonding capabilities.

Comparatively, the meta-substituted analog (2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide) would have a different three-dimensional arrangement, potentially affecting its binding properties and biological activity profile.

Position Isomers and Their Significance

The existence of position isomers, such as the meta-substituted variant (CAS: 1311279-34-1), highlights the importance of substitution patterns in determining a compound's properties. The meta-substitution creates a different spatial arrangement of functional groups, which can significantly alter interactions with biological targets and influence physicochemical properties such as solubility, lipophilicity, and crystal structure.

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